4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Description
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a substituted indanol derivative characterized by a trifluoromethoxy (-OCF₃) group at the 4-position of the indene scaffold. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing and lipophilic nature of the trifluoromethoxy group, which can enhance metabolic stability and membrane permeability in bioactive molecules.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8,14H,4-5H2 |
InChI Key |
VSIKRNKEFUIRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as an indanone derivative, using trifluoromethoxylating reagents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Indane derivatives.
Substitution: Various substituted indan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol are best understood through comparison with related indanol derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Indanol Derivatives
Key Insights from Comparison
In contrast, nitro or benzyloxy groups (e.g., in ) introduce steric bulk or redox activity, limiting their utility in certain therapeutic contexts.
Synthetic Methodologies Enzymatic kinetic resolution (e.g., lipase-catalyzed hydrolysis in ) is critical for obtaining enantiopure indanol derivatives. The trifluoromethoxy group may require specialized fluorination reagents, such as trifluoromethylating agents. Friedel-Crafts acylation, as seen in the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one , could be adapted for introducing the trifluoromethoxy group via electrophilic substitution.
Crystallographic and Conformational Properties Substituents influence molecular packing. For example, orthorhombic and triclinic polymorphs of indanone derivatives () highlight the role of substituent size and polarity in crystallinity. The trifluoromethoxy group’s steric and electronic effects may similarly dictate solid-state behavior.
Pharmacological Relevance Indanol scaffolds are prevalent in aggrecanase inhibitors (). The trifluoromethoxy group’s electron-withdrawing nature could modulate enzyme binding affinity compared to analogs like 5-methylindanol .
Biological Activity
4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is an organic compound notable for its unique structural characteristics, particularly the trifluoromethoxy group attached to the indan framework. Its molecular formula is with a molecular weight of approximately 218.17 g/mol. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
Structural Features
The compound's structure contributes significantly to its biological interactions:
- Trifluoromethoxy Group : This group is highly electronegative, influencing the compound's reactivity and enhancing its interaction with biological membranes and proteins.
- Indan Framework : The indan structure provides a rigid scaffold that may facilitate specific binding interactions with biological targets.
Biological Activity
Research has indicated that 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects.
- Receptor Modulation : It shows potential in modulating receptor activities, suggesting applications in pharmacology.
The mechanism of action involves binding to enzymes or receptors where the trifluoromethoxy group enhances binding affinity. This interaction can lead to modulation of metabolic pathways, resulting in observable biological effects such as inhibition or activation.
Case Studies and Research Findings
Several studies have explored the compound's biological activity:
- In Vivo Efficacy : In a study involving C57BL/6 mice, 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol was administered intraperitoneally. The results demonstrated a significant reduction in brain glucosylceramide levels, indicating its potential efficacy in conditions like Gaucher disease .
- Pharmacokinetics : Research revealed that this compound retains excellent potency while improving metabolic stability. For example, it showed a tenfold increase in half-life in mouse liver microsomes compared to other analogs .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and unique aspects of compounds similar to 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethoxy)phenol | Hydroxyl group on a phenolic ring | Simpler structure; lacks indan framework |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties |
| 4-(Trifluoromethoxy)aniline | Amino group on phenolic structure | Exhibits different reactivity patterns |
| 5-(Trifluoromethyl)indoline | Indoline structure with trifluoromethyl | Variation in nitrogen presence affecting properties |
The distinct combination of the indan structure and the trifluoromethoxy group gives 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol unique chemical and biological properties that are not present in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
